2-Hydroxy-1,1-dimethylguanidine hydrochloride

Catalog No.
S3547006
CAS No.
32098-89-8
M.F
C3H10ClN3O
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1,1-dimethylguanidine hydrochloride

CAS Number

32098-89-8

Product Name

2-Hydroxy-1,1-dimethylguanidine hydrochloride

IUPAC Name

2-hydroxy-1,1-dimethylguanidine;hydrochloride

Molecular Formula

C3H10ClN3O

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C3H9N3O.ClH/c1-6(2)3(4)5-7;/h7H,1-2H3,(H2,4,5);1H

InChI Key

CNNUGZDUVSWFTA-UHFFFAOYSA-N

SMILES

CN(C)C(=NO)N.Cl

Canonical SMILES

CN(C)C(=NO)N.Cl

Isomeric SMILES

CN(C)/C(=N/O)/N.Cl

Synthesis of Disperse Dyes

Drug Modification

Synthesis of Bicyclic Guanidine-Containing Compounds

Biological Applications of Guanidines

Synthesis of Acyclic Guanidines

Preparation of Cyclic Guanidines

2-Hydroxy-1,1-dimethylguanidine hydrochloride is a white, odorless crystalline powder with the molecular formula C₃H₁₀ClN₃O and a molecular weight of approximately 139.58 g/mol . It is highly soluble in water, which makes it suitable for various applications in biochemical and pharmaceutical contexts .

Typical of guanidine derivatives. Notably:

  • Deprotonation: The hydroxyl group can act as a weak acid, allowing for potential deprotonation under basic conditions.
  • Substitution Reactions: The guanidine moiety can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms that can serve as nucleophiles.
  • Condensation Reactions: It can also react with carbonyl compounds to form imines or related structures.

These reactions are essential for its utility in synthesizing other compounds or modifying its properties for specific applications.

2-Hydroxy-1,1-dimethylguanidine hydrochloride exhibits various biological activities:

  • Antidiabetic Effects: Research indicates that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for diabetes management .
  • Neuroprotective Properties: Some studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The exact mechanisms of these biological activities are still being explored, but they highlight the compound's therapeutic potential.

The synthesis of 2-Hydroxy-1,1-dimethylguanidine hydrochloride typically involves:

  • Starting Materials: The synthesis often begins with dimethylurea and appropriate aldehydes or ketones.
  • Reaction Conditions: The reaction may require acidic or basic conditions to facilitate the formation of the guanidine structure.
  • Purification: After synthesis, the product is usually purified through recrystallization or chromatography to achieve high purity levels.

These methods ensure that the compound retains its desired properties for further applications.

2-Hydroxy-1,1-dimethylguanidine hydrochloride has several applications across different fields:

  • Pharmaceuticals: It is explored as a potential drug candidate for managing metabolic disorders.
  • Research: Used in biochemical assays and studies investigating metabolic pathways and enzyme activities.
  • Chemical Synthesis: Acts as an intermediate in the production of other organic compounds.

Its versatility makes it valuable in both academic research and industrial applications.

Studies on the interactions of 2-Hydroxy-1,1-dimethylguanidine hydrochloride with various biological systems reveal:

  • Protein Binding: The compound may interact with specific proteins involved in glucose metabolism.
  • Enzyme Inhibition: Preliminary data suggest that it might inhibit certain enzymes, which could contribute to its biological effects .

Further research is necessary to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 2-Hydroxy-1,1-dimethylguanidine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1-Dimethylguanidine hydrochlorideC₃H₁₀ClN₃Lacks hydroxyl group; primarily used as a reagent
GuanidineCH₈N₄Simple structure; used in various chemical syntheses
N,N-DimethylureaC₃H₈N₂OUrea derivative; used in agriculture and pharmaceuticals

Uniqueness of 2-Hydroxy-1,1-dimethylguanidine Hydrochloride

What sets 2-Hydroxy-1,1-dimethylguanidine hydrochloride apart is its hydroxyl group, which enhances its solubility and reactivity compared to similar compounds. This feature contributes to its biological activity and potential therapeutic applications.

Dates

Modify: 2024-04-14

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